

Methyl 4-ethoxy-2-methoxybenzoate: Technical Application Guide

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Compound of Interest

Compound Name: *Methyl 4-ethoxy-2-methoxybenzoate*

Cat. No.: *B8695603*

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Executive Summary

Methyl 4-ethoxy-2-methoxybenzoate (CAS: 201150-76-7) is a specialized di-alkoxy benzoate ester serving as a critical intermediate in the synthesis of bioactive heterocycles and functional materials.[1] Unlike simple benzoates, the specific 2,4-substitution pattern confers unique electronic properties—donating electron density to the aromatic ring while maintaining steric differentiation between the ortho and para positions. This guide details its utility as a scaffold for urease inhibitors, P2X3 receptor antagonists, and optical retardation films, providing researchers with actionable synthesis protocols and structure-activity relationship (SAR) insights.

Part 1: Chemical Profile & Properties

The compound features a benzoate core with a methyl ester functionality, flanked by a methoxy group at the C2 position and an ethoxy group at the C4 position. The C2-methoxy group often participates in intramolecular hydrogen bonding with the carbonyl oxygen in free acid derivatives, influencing solubility and reactivity, while the C4-ethoxy group serves as a lipophilic tail that interacts with hydrophobic pockets in protein targets.

| Property | Data |
|-----------------------------|--|
| IUPAC Name | Methyl 4-ethoxy-2-methoxybenzoate |
| CAS Number | 201150-76-7 |
| Molecular Formula | C ₁₁ H ₁₄ O ₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88–89 °C (Acid form); Ester typically lower |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| Key Spectroscopic Signature | ¹ H NMR (CDCl ₃): δ 3.85 (s, 3H, COOCH ₃), 3.89 (s, 3H, Ar-OCH ₃), 4.08 (q, 2H, Ar-OCH ₂ -), 1.45 (t, 3H, -CH ₃) |

Part 2: Synthesis & Production Protocols

The "Self-Validating" Synthesis Workflow

To ensure high regioselectivity and yield, a stepwise alkylation strategy starting from methyl 2,4-dihydroxybenzoate is recommended. This approach exploits the difference in acidity between the 2-OH and 4-OH groups.

Mechanism & Causality

The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the ester carbonyl, significantly reducing its nucleophilicity. Consequently, under mild basic conditions, the 4-position is selectively deprotonated and alkylated.

Step-by-Step Protocol

Step 1: Selective 4-O-Ethylation

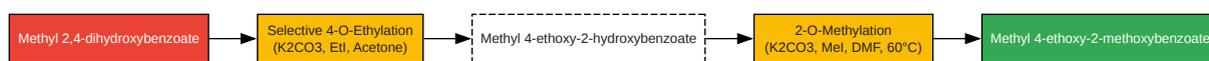
- Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), Ethyl Iodide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.2 eq).

- Solvent: Acetone (Anhydrous).
- Procedure:
 - Dissolve methyl 2,4-dihydroxybenzoate in acetone under N₂ atmosphere.
 - Add K₂CO₃ and stir at room temperature for 30 minutes.
 - Add Ethyl Iodide dropwise.
 - Reflux at 56°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
 - Validation: The appearance of a mono-alkylated spot (R_f ~0.5) and disappearance of starting material indicates success.
- Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol to obtain Methyl 4-ethoxy-2-hydroxybenzoate.

Step 2: 2-O-Methylation

- Reagents: Intermediate from Step 1 (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq).
- Solvent: DMF (Dimethylformamide) – Note: DMF is required here to disrupt the H-bond and force alkylation at the hindered 2-position.
- Procedure:
 - Dissolve intermediate in DMF.
 - Add K₂CO₃ and Methyl Iodide.
 - Heat to 60°C for 4–6 hours.
- Workup: Pour into ice water. The product, **Methyl 4-ethoxy-2-methoxybenzoate**, will precipitate. Filter and dry.

Visual Synthesis Map (DOT)



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Figure 1: Stepwise regioselective synthesis pathway ensuring correct substitution pattern.

Part 3: Pharmaceutical Applications[4] Urease Inhibitors (Oxadiazole Derivatives)

The 4-ethoxy-2-methoxyphenyl moiety has been identified as a potent pharmacophore in the design of urease inhibitors. Urease is a nickel-dependent enzyme utilized by *Helicobacter pylori* to survive in the acidic stomach environment.

- Mechanism: The benzoate ester is converted into a 1,3,4-oxadiazole ring. The 2-methoxy group provides steric bulk that orients the molecule within the enzyme's active site, while the 4-ethoxy group interacts with hydrophobic residues near the nickel center.
- Key Derivative: 2-(4-Ethoxy-2-methoxyphenyl)-5-(1-(2-fluoro-[1,1'-biphenyl]-4-yl) ethyl)-1,3,4-oxadiazole.[2]
- Protocol Insight: To access this class, react **Methyl 4-ethoxy-2-methoxybenzoate** with hydrazine hydrate to form the hydrazide, followed by cyclization with a carboxylic acid derivative using POCl₃.

P2X3 Receptor Antagonists

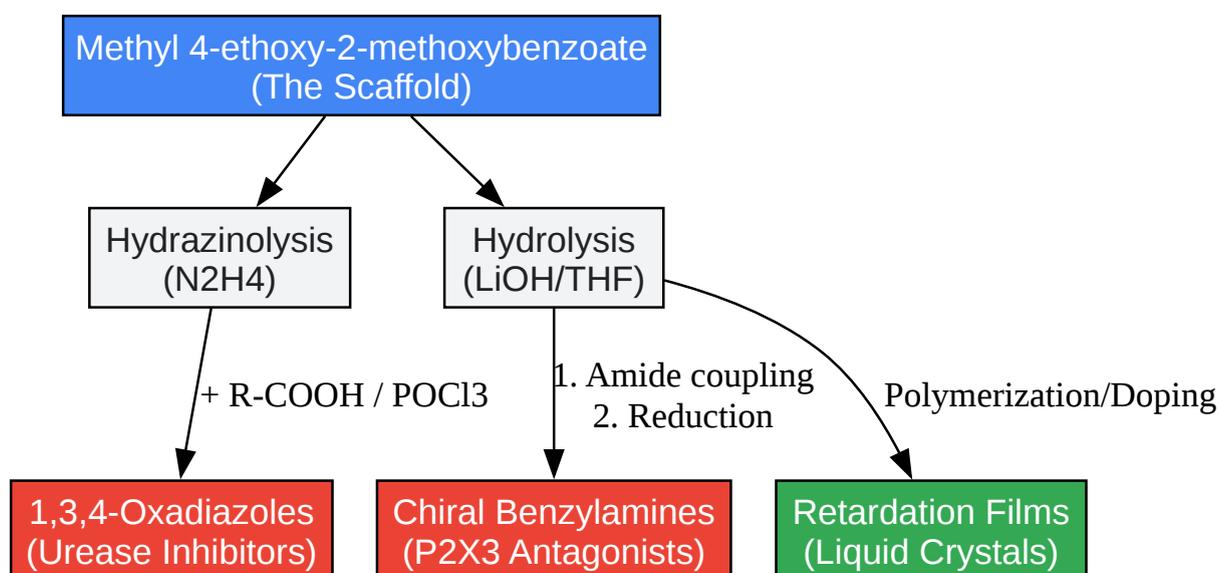
P2X3 receptors are ATP-gated ion channels linked to chronic pain and overactive bladder.

- Application: The ester is hydrolyzed to the acid, converted to the amide, and reduced to form (R)-1-(4-ethoxy-2-methoxyphenyl)ethanamine. This chiral amine is a critical building block for pyrrolopyrimidin-7-one based antagonists.
- SAR Insight: The specific combination of 2-methoxy and 4-ethoxy substituents optimizes metabolic stability compared to the 2,4-dimethoxy analog, likely by blocking a specific O-dealkylation site prone to CYP450 metabolism.

Kinase & Hsp90 Inhibition

The resorcinol-derived core (2,4-dihydroxy) is a privileged structure in Hsp90 inhibitors. The 4-ethoxy-2-methoxy variant serves as a "capped" analog used to probe the necessity of hydrogen bond donors in the ATP-binding pocket.

Pharmacophore Divergence Diagram (DOT)



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Figure 2: Divergent synthesis applications from the central benzoate scaffold.

Part 4: Materials Science Applications

Optical Retardation Films

In the field of liquid crystal displays (LCDs), the acid form (4-ethoxy-2-methoxybenzoic acid) is used as a functional dopant or monomer.

- Function: It replaces 2,4,5-trimethoxybenzoic acid in cellulose ester films.
- Benefit: The 4-ethoxy chain introduces anisotropy and lowers the melting point/glass transition temperature slightly compared to methoxy analogs, improving the processability of the film without compromising optical clarity.

Part 5: Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the ether linkages.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

- Chemical Properties & CAS Data: **Methyl 4-ethoxy-2-methoxybenzoate** (CAS 201150-76-7). ChemSrc. [Link](#)
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Sources

- 1. [Methyl 5-amino-2-chloro-4-ethoxybenzoate | Benchchem \[benchchem.com\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)

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